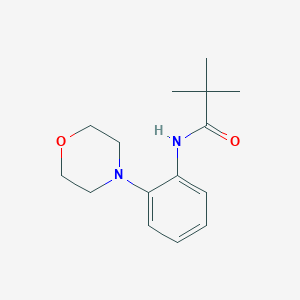![molecular formula C14H16FN3O4S B2963239 8-((4-Fluorophenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 941880-90-6](/img/structure/B2963239.png)
8-((4-Fluorophenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“8-((4-Fluorophenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione” is a chemical compound. It has been studied for its potential anticonvulsant activity .
Synthesis Analysis
The compound has been synthesized as part of a series of novel 8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione derivatives . The synthesis process involves several steps, and the compounds were evaluated for their possible anticonvulsant activity .Molecular Structure Analysis
The molecular formula of the compound is C20H23FN2O6S2. It has an average mass of 470.535 Da and a monoisotopic mass of 470.098145 Da .Chemical Reactions Analysis
The compound is part of a series of derivatives that were synthesized and evaluated for their anticonvulsant activity . The compounds were tested in a maximal electroshock seizure (MES) test .Physical and Chemical Properties Analysis
The compound has a density of 1.5±0.1 g/cm3, a boiling point of 638.0±65.0 °C at 760 mmHg, and a flash point of 339.7±34.3 °C . It has 8 hydrogen bond acceptors, 0 hydrogen bond donors, and 5 freely rotating bonds .Scientific Research Applications
Anticonvulsant Studies
Research into novel 8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione derivatives has been conducted to better understand their anticonvulsant activities. These studies have revealed that certain compounds within this series demonstrate significant protective effects against seizures, comparable to the standard drug phenytoin. The inclusion of an amide bond in these compounds showed moderate effectiveness in seizure prevention, highlighting a potential application in the treatment of epilepsy and related conditions (Madaiah, Prashanth, Revanasiddappa, & Veeresh, 2012).
Antimicrobial and Detoxification Applications
Another notable application is the development of N-halamine-coated cotton for antimicrobial and detoxification purposes. By synthesizing and bonding novel N-halamine precursors onto cotton fabrics, researchers have created materials capable of effectively killing harmful bacteria like Staphylococcus aureus and Escherichia coli O157:H7. Additionally, these chlorinated fabrics have shown potential in oxidizing chemical mustard simulant to less toxic derivatives, suggesting their use in protective clothing and environmental decontamination efforts (Ren, Akdag, Kocer, Worley, Broughton, & Huang, 2009).
Hypoglycemic Activity
Spiroimidazolidine-2,4-diones have been synthesized and assessed for their hypoglycemic potential. Research on these compounds, specifically 6-methyl-3-(4-methylphenylsulfonyl)-1,3-diazaspiro[4.5]decane-2,4-dione, has demonstrated outstanding activity in reducing blood glucose levels in animal models. This effect surpasses that of the standard drug glipizide, highlighting the potential for these compounds to be developed into new treatments for diabetes (Iqbal, Akhtar, Hendsbee, Masuda, & Hameed, 2012).
Proton Exchange Membranes for Fuel Cells
In the field of materials science, sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups have been synthesized for use in fuel cell applications. These materials exhibit high proton conductivity and mechanical properties, making them promising candidates for proton exchange membranes in fuel cells. The development of these copolymers showcases the potential of incorporating the chemical structure into high-performance, sustainable energy technologies (Bae, Miyatake, & Watanabe, 2009).
Antimicrobial Activities
Research into spiro[4.5]dec-2-enes containing 1,2,4-triazole, piperidine, and sulfonamide moieties has demonstrated significant antimicrobial activity against various microbial strains. This suggests a potential application in developing new antimicrobial agents to combat resistant bacterial and fungal infections (Dalloul, El-nwairy, Shorafa, & Samaha, 2017).
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is the Receptor-interacting protein kinase 1 (RIPK1). RIPK1 is a key component in the necroptosis signaling pathway, a type of programmed cell death .
Mode of Action
The compound interacts with RIPK1 by binding to a deep hydrophobic pocket in the kinase. The benzyl groups of the compound are inserted into the bottom of this pocket, forming T-shaped π–π interactions with His136 . This interaction inhibits the activity of RIPK1, thereby disrupting the necroptosis signaling pathway .
Biochemical Pathways
The compound affects the necroptosis signaling pathway. This pathway is initiated by signals from death receptors in the tumor necrosis factor (TNF) superfamily, Toll-like receptors (TLRs), interferon receptors (IFNAR), or Z-DNA binding protein 1 (ZBP1) . By inhibiting RIPK1, the compound disrupts this pathway, preventing the activation of necroptosis .
Result of Action
By inhibiting RIPK1 and disrupting the necroptosis signaling pathway, the compound prevents the activation of necroptosis, a form of programmed cell death . This can have a significant impact on various pathophysiological disorders, including inflammatory, neurodegenerative, infectious, and malignant diseases .
Properties
IUPAC Name |
8-(4-fluorophenyl)sulfonyl-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O4S/c1-17-12(19)14(16-13(17)20)6-8-18(9-7-14)23(21,22)11-4-2-10(15)3-5-11/h2-5H,6-9H2,1H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXUYQLWTYOLWHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
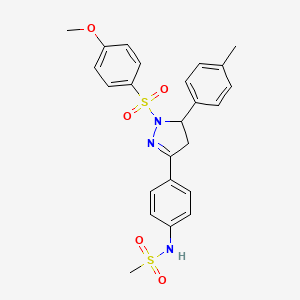
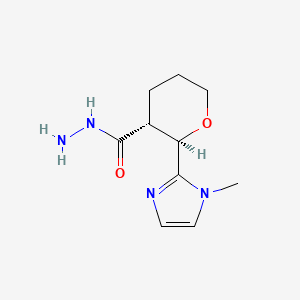
![3-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2963158.png)
![[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] (E)-3-[4-(furan-2-ylmethylsulfamoyl)phenyl]prop-2-enoate](/img/structure/B2963163.png)
![N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B2963165.png)
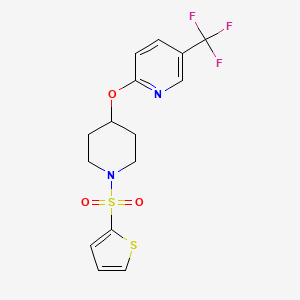
![5-{2-[(1,3-benzodioxol-5-ylmethyl)amino]acetyl}-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one](/img/structure/B2963167.png)

![{6-Fluoro-4-[4-(2-methylphenyl)piperazin-1-yl]quinolin-3-yl}(pyrrolidin-1-yl)methanone](/img/structure/B2963171.png)
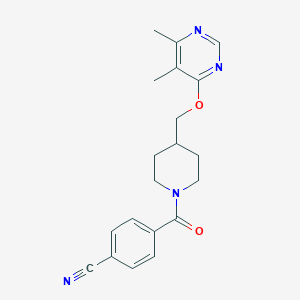
![3-(4-fluorophenyl)-N-(3-methylbutyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2963173.png)


